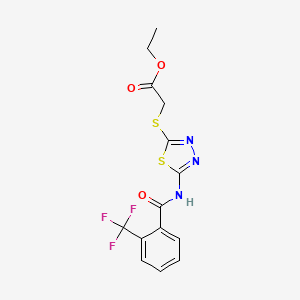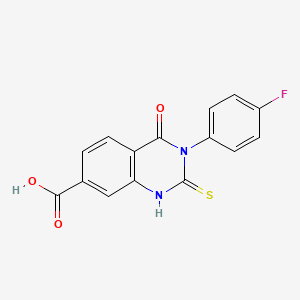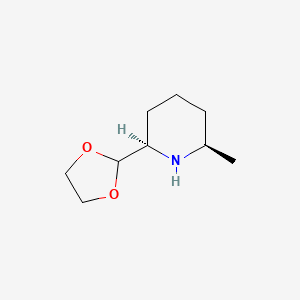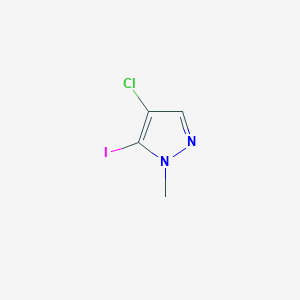![molecular formula C13H17IN2O2 B2355241 (2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected CAS No. 2366997-11-5](/img/structure/B2355241.png)
(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected (hereafter referred to as 2S-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine) is a synthetic compound that has been widely used in the scientific research field due to its unique properties. It is a heterocyclic compound composed of a nitrogen atom and an iodine atom, which makes it highly reactive and versatile in its applications. 2S-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine can be used for a variety of purposes, including organic synthesis, drug delivery, and medical imaging.
Scientific Research Applications
Synthesis and Photocycloaddition
(Albrecht, Basler, & Bach, 2008) discussed the preparation of 1,5-dihydropyrrol-2-ones, including N-Boc-protected tetramic acid, and their use in [2+2]-photocycloaddition, achieving perfect diastereoselectivity and good yields. This process is significant for creating complex molecules with potential applications in materials science and pharmaceuticals.
Peptide Chemistry
(Doerr & Lubell, 2012) synthesized protected enantiopure 2-pyrrolylalanine as an electron-rich arylalanine analog for peptide science. The study highlights the molecule's significance in modifying peptide structure and function, which is crucial in drug development and biochemical research.
Synthesis of Pyrrolidines and Piperidines
(Boto, Hernández, de Leon, & Suárez, 2001) describe a method for synthesizing 2,3-disubstituted pyrrolidines and piperidines using an oxidative decarboxylation-beta-iodination process. This synthesis method is important for creating structures found in many natural products, thus aiding in the study of bioactive compounds.
Asymmetric Organocatalysis
(Monge, Jensen, Franke, Lykke, & Jørgensen, 2010) developed an asymmetric one-pot synthesis of 2,3-dihydropyrroles, highlighting the use of N-Boc-protected imines. Their work is critical in asymmetric synthesis, which is fundamental in producing chiral drugs and molecules with specific biological activities.
Radical Cyclization
(Chea & Clive, 2015) used N-Boc (S)-proline in a radical cyclization process to synthesize (+)-ipalbidine. This technique is valuable in the synthesis of complex organic molecules, particularly in pharmaceuticals.
Cyclobutenedione Synthesis
(Zhang & Liebeskind, 1999) described a method using N-Boc-protected α-amino carbanions for synthesizing substituted 2-pyridinones and dihydro-2-pyridinones. This process is significant for the development of heterocyclic compounds used in various chemical and pharmaceutical applications.
Synthesis of Dihydro-4-pyridone
(Kumar, Haritha, & Rao, 2003) developed a method for synthesizing (2S)-2-(hydroxymethyl)-N-Boc-2,3-dihydro-4-pyridone, important for creating bioactive molecules and pharmaceuticals.
Synthesis of Pyrazolo[4,3-b]pyridines
(Yakovenko, Lukianov, Bol’but, & Vovk, 2019) used N-Boc-protected 5-formyl-1H-pyrazol-4-amines in synthesizing pyrazolo[4,3-b]pyridines, which are key intermediates in pharmaceuticals and agrochemicals.
Synthesis of Azirine Derivatives
(Funt, Krivolapova, Khoroshilova, Novikov, & Khlebnikov, 2020) synthesized 2H-azirine-2-carbonyl azides, showing their use as reactive heterocyclic building blocks. Such compounds are pivotal in creating novel organic structures with potential therapeutic applications.
properties
IUPAC Name |
tert-butyl (2S)-4-iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-8-7-9-10(14)5-6-15-11(9)16(8)12(17)18-13(2,3)4/h5-6,8H,7H2,1-4H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTRGABAZMACSR-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2355159.png)
![4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid](/img/structure/B2355161.png)
![N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)
![(2R,3S)-4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-methylmorpholine-3-carboxamide](/img/structure/B2355168.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2355172.png)


![2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2355176.png)


![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)